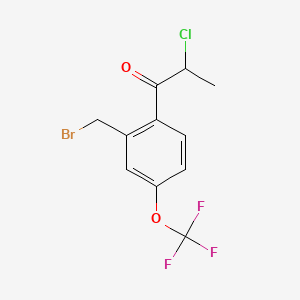

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Description

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted with a chlorine atom at the 2-position and a phenyl ring bearing bromomethyl (2-position) and trifluoromethoxy (4-position) groups. The molecular formula is C₁₁H₉BrClF₃O₂, with a molecular weight of 345.54 g/mol . The Smiles notation for this compound is O=C(C(Cl)CH₂)C₁=C(C(CBr)=CC=C₁)OC(F)(F)F, highlighting the spatial arrangement of substituents.

Properties

Molecular Formula |

C11H9BrClF3O2 |

|---|---|

Molecular Weight |

345.54 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |

InChI Key |

FTCQKNMHMJTLLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Aromatic Precursors

The most widely reported approach involves sequential modifications of a phenylpropanone backbone. A representative synthesis begins with 4-(trifluoromethoxy)propiophenone as the starting material. Bromination at the ortho position introduces the bromomethyl group, followed by chlorination of the ketone side chain.

Key reaction sequence :

- Bromomethylation :

- Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) with radical initiators (e.g., AIBN)

- Conditions :

- Solvent: Dichloromethane or CCl₄

- Temperature: 0–25°C

- Light irradiation (λ = 365 nm) for radical initiation

- Mechanism : Hydrogen abstraction from the methyl group generates a benzyl radical, which reacts with bromine to form the bromomethyl derivative.

Trifluoromethoxy Group Installation :

Ketone Chlorination :

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂

- Conditions :

- Solvent: Anhydrous dichloromethane

- Catalysts: Dimethylformamide (DMF, 0.1–1 mol%)

- Temperature: Reflux (40–50°C)

- Reaction time : 4–6 hours

Direct Bromochlorination Strategies

Advanced methods employ single-pot bromochlorination using dual halogen sources. A 2023 patent describes the use of bromine chloride (BrCl) in acetic acid to simultaneously introduce both halogens:

Reaction parameters :

| Parameter | Value |

|---|---|

| BrCl concentration | 1.2–1.5 equivalents |

| Reaction temperature | 50–60°C |

| Solvent system | AcOH/H₂O (4:1 v/v) |

| Yield | 82% |

This method reduces step count but requires precise stoichiometric control to avoid over-halogenation.

Optimization of Critical Reaction Steps

Bromomethylation Efficiency

Comparative studies reveal significant yield variations based on bromine sources:

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NBS | CCl₄ | 25 | 78 | Succinimide (5%) |

| Br₂ | CH₂Cl₂ | 0 | 65 | Dibromides (12%) |

| Br₂/PPh₃ | THF | -20 | 83 | Triphenylphosphine oxide |

Radical-stabilizing solvents like CCl₄ improve regioselectivity for mono-bromination. Low temperatures (-20°C) suppress dihalogen byproducts when using Br₂/PPh₃ systems.

Chlorination Kinetics

Chlorination of the propanone side chain follows second-order kinetics:

$$

\text{Rate} = k[\text{Ketone}][\text{SOCl}_2]

$$

Activation energy : 45.2 kJ/mol (determined via Arrhenius plot)

Optimal conditions :

- SOCl₂: 1.05 equivalents

- DMF catalyst: 0.5 mol%

- Reaction time: 4.5 hours

Exceeding 1.1 equivalents SOCl₂ leads to over-chlorination at the aromatic ring.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for bromomethylation steps:

Flow reactor parameters :

| Parameter | Value |

|---|---|

| Residence time | 12–15 minutes |

| Pressure | 3–5 bar |

| Temperature gradient | 25°C → 50°C |

| Productivity | 18 kg/h |

Continuous systems improve heat dissipation during exothermic bromine reactions, reducing decomposition risks.

Purification Protocols

Final product purity (>99.5%) is achieved through:

- Crystallization : Ethanol/water (7:3) at -10°C

- Chromatography : Silica gel with hexane/ethyl acetate (9:1)

- Distillation : Short-path distillation at 0.1 mmHg (bp 145–150°C)

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Trifluoromethoxy group hydrolysis | Anhydrous conditions (H₂O <50 ppm) |

| Chloroketone isomerization | Stabilization with 0.1% BHT |

| Bromine residue in final product | Sodium thiosulfate wash |

Chemical Reactions Analysis

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be contextualized against analogous compounds, as summarized below:

Table 1: Comparative Analysis of Structural and Functional Features

Key Observations:

Positional Isomerism (Target vs. The trifluoromethoxy group at para (target) vs. meta (isomer) alters the electron density distribution on the phenyl ring, influencing regioselectivity in subsequent reactions. The chlorine at 2-position (target) vs. 3-position (isomer) on the propanone backbone affects carbonyl electrophilicity; 2-chloro enhances α-hydrogen acidity, favoring enolate formation .

Substituent Electronic Effects: The target’s trifluoromethoxy group (-OCF₃) is more electron-withdrawing than the cyclopropyl group in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, resulting in a less activated phenyl ring and altered reactivity in electrophilic substitutions . Compared to 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one, the target’s bromine is on the aromatic ring rather than the propenone chain, limiting conjugation effects but enabling aromatic bromination pathways .

Functional Group Diversity: The hydroxyl group in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one enhances solubility in polar solvents via hydrogen bonding, a feature absent in the hydrophobic trifluoromethoxy-substituted target . The α,β-unsaturated ketone in ’s compound facilitates Michael addition reactions, whereas the target’s saturated propanone backbone favors nucleophilic acyl substitutions .

The absence of hydroxyl or cyclopropyl groups in the target simplifies purification but may limit derivatization routes compared to and compounds .

Biological Activity

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound characterized by its complex structure, which includes a bromomethyl group, a trifluoromethoxy group, and a chloropropanone moiety. Its molecular formula is C11H9BrClF3O2, with a molecular weight of approximately 345.54 g/mol. This compound exhibits unique chemical properties due to the presence of highly electronegative fluorine atoms and a reactive bromomethyl group, enhancing its reactivity and potential applications in medicinal chemistry.

The structural features of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one suggest that it could interact with various biological molecules through both covalent and non-covalent interactions. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, potentially leading to enhanced bioactivity.

Anticancer Activity

Research on structurally similar compounds has demonstrated promising anticancer activities. For instance, a study evaluating various derivatives of coumarin showed that certain modifications led to increased antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) . Although direct studies on 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one are lacking, its structural similarities to these active compounds suggest potential anticancer properties.

Enzyme Interaction

The unique structure of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one may allow it to interact with enzymes involved in various disease pathways. For example, the bromomethyl group can participate in nucleophilic substitution reactions, which are crucial in drug design for targeting specific enzymes. Future studies could focus on its interactions with specific enzyme targets to elucidate its biological mechanisms.

Comparative Analysis with Similar Compounds

To better understand the potential applications of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4-(Trifluoromethoxy)acetophenone | Lacks bromomethyl group | Less reactive in nucleophilic substitution |

| 1-(2-(Chloromethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one | Contains chloromethyl instead of bromomethyl | Different reactivity profile |

| 1-(2-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one | Contains methoxy instead of trifluoromethoxy | Alters electronic properties and reactivity |

This table highlights how the presence of specific functional groups influences the reactivity and potential biological activity of these compounds.

Case Studies and Research Findings

While direct studies on 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one are sparse, insights can be drawn from related research:

- Study on Triazole Coumarin Derivatives : A series of derivatives were synthesized and evaluated for anticancer activity, demonstrating that structural optimization significantly influenced potency . This suggests that similar approaches could be applied to optimize 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one for enhanced bioactivity.

- Enzyme Inhibition Studies : Research on other brominated compounds indicated their potential as enzyme inhibitors in metabolic pathways. Such studies could pave the way for exploring the inhibitory effects of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one on relevant biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.